Octavinyloctasilasesquioxane

Descripción

Overview of Polyhedral Oligomeric Silsesquioxanes (POSS) as Nanoscale Building Blocks

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the empirical formula (RSiO1.5)n, where 'R' can be a variety of organic substituents and 'n' is typically 6, 8, 10, or 12. mdpi.com These molecules have garnered considerable interest in both academic and industrial research because they represent a bridge between ceramic and organic materials. acs.orgnih.govrsc.org

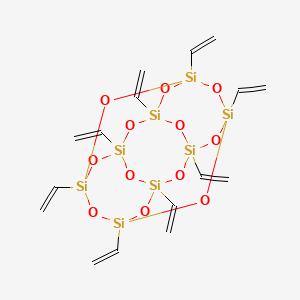

POSS molecules are characterized by their well-defined, cage-like nanostructure, which consists of an inorganic silicon-oxygen core. mdpi.comresearchgate.netcsic.es This core provides a rigid and stable framework. csic.es Attached to the silicon atoms at the vertices of this cage are organic functional groups. csic.es This combination of a robust inorganic core and functional organic shell gives POSS a unique hybrid organic-inorganic nature. acs.orgrsc.orgresearchgate.netnih.gov The most common and symmetrical of these are the T8 cubic structures, with the general formula (RSiO1.5)8. csic.es This precise, nanoscale architecture is a key feature that distinguishes POSS from other nanofillers. acs.orgnih.gov

The ability to modify the organic groups on the POSS cage allows for the precise tailoring of material properties. nih.govnih.govrsc.org By incorporating POSS into polymer matrices, researchers can significantly enhance various characteristics of the resulting nanocomposites. rsc.orgbohrium.com These enhancements include improved thermal stability, mechanical strength, and resistance to oxidation and flammability. nih.govmdpi.com The incorporation of POSS can be achieved through blending, grafting, or copolymerization. researchgate.netbohrium.com This versatility makes POSS valuable for developing high-performance materials for a wide range of applications, including electronics, biomedical devices, and advanced coatings. nih.govrsc.orgnih.gov

Specific Focus on Octavinyloctasilasesquioxane (OVS) in Scholarly Investigations

Among the various types of POSS, this compound (OVS) has been the subject of numerous scholarly investigations due to the specific properties imparted by its vinyl functional groups.

OVS possesses eight vinyl groups attached to the corners of its cubic silica (B1680970) core. These vinyl groups are highly reactive and can participate in a variety of chemical reactions, most notably polymerization. researchgate.netnih.gov This reactivity allows OVS to be chemically incorporated into polymer chains through copolymerization or grafting. researchgate.netresearchgate.netresearchgate.net The ability to form strong covalent bonds with the polymer matrix leads to a more uniform dispersion of the nanoscale POSS cages, avoiding the agglomeration issues often seen with passive fillers. nih.gov This integration at the molecular level is crucial for transferring the desirable properties of the POSS cage to the bulk material, resulting in hybrid materials with superior performance. mdpi.combohrium.com For example, OVS has been used as a monomer in the preparation of hybrid monolithic columns for chromatography, demonstrating its utility in creating robust and efficient separation media. researchgate.netopenaccesspub.org

The term "OVS" in some contexts can refer to "Object-Verb-Subject" in linguistics or "Open vSwitch" in computer networking, which have their own distinct historical developments. canvasbusinessmodel.compnas.orgsigcomm.org However, in the context of chemistry, the research into silsesquioxanes dates back to the early 20th century, with significant advancements in their synthesis and characterization occurring in the latter half of the century. The development of POSS as well-defined molecular building blocks has led to a surge of interest in recent decades. researchgate.net Research on OVS, specifically, has evolved from initial synthetic studies to a broad exploration of its use in creating advanced polymers and nanocomposites with tailored properties for a variety of high-tech applications.

Scope and Objectives of Academic Research on OVS

The primary goal of academic research on OVS is to leverage its unique structure and reactivity to develop new materials with enhanced performance characteristics. scribbr.com Research objectives are typically specific, measurable, achievable, relevant, and time-bound (SMART). scribbr.comdiscoverphds.com

Key research objectives in the study of OVS include:

To synthesize and characterize novel polymers and copolymers incorporating OVS. This involves exploring different polymerization techniques to integrate OVS into various polymer backbones. uonbi.ac.ke

To investigate the structure-property relationships in OVS-based nanocomposites. Researchers aim to understand how the concentration and dispersion of OVS affect the thermal, mechanical, and other physical properties of the resulting materials. uonbi.ac.ke

To evaluate the performance of OVS-modified materials in specific high-performance applications. This includes testing their suitability for use in areas such as low-dielectric constant materials for microelectronics, thermally stable coatings, and advanced dental materials. rsc.orgmdpi.comresearchgate.net

To explore new functionalities by modifying the vinyl groups of OVS. This line of inquiry seeks to expand the range of chemical transformations possible with OVS, opening up new avenues for material design.

By systematically pursuing these objectives, the academic community continues to uncover the full potential of this compound as a versatile building block in materials science. atlasti.commwediting.com

Advancing Fundamental Understanding of OVS Chemistry

A deeper understanding of the chemistry of this compound is crucial for its application in materials science. OVS possesses a precise molecular structure, with the chemical formula C₁₆H₂₄O₁₂Si₈ and a molecular weight of approximately 633.04 g/mol . nih.gov The core is a pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane structure. chemimpex.com The eight vinyl groups are highly reactive, serving as sites for polymerization and functionalization. chemimpex.com

The synthesis of OVS is typically achieved through the hydrolysis and condensation of vinyltrialkoxysilanes, such as triethoxyvinylsilane. researchgate.net This process results in a white, crystalline solid that is stable under various conditions and has a high melting point, exceeding 350 °C. chemimpex.comchemicalbook.com The rigid, cage-like structure of OVS is a key contributor to the enhanced thermal stability observed in OVS-based materials. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3,5,7,9,11,13,15-octavinyloctasilasesquioxane | chemimpex.com |

| Synonyms | Octavinyl-T8-silsesquioxane, Pervinyloctasilsesquioxane | nih.gov |

| CAS Number | 69655-76-1 | chemimpex.comnih.gov |

| Molecular Formula | C₁₆H₂₄O₁₂Si₈ | nih.gov |

| Molecular Weight | 633.04 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | >350 °C | chemimpex.comchemicalbook.com |

| Topological Polar Surface Area | 111 Ų | alfa-chemistry.com |

Exploring Novel Methodologies for OVS-Based Material Development

The eight vinyl groups on the OVS cage are amenable to a variety of chemical reactions, enabling the creation of a diverse range of materials. Researchers have explored several methodologies to incorporate OVS into larger structures and to functionalize its surface.

Free Radical Polymerization : OVS can be copolymerized with various vinyl monomers. For instance, it has been used to create hybrid nanocomposites with polymethylmethacrylate (PMMA) and poly(acetoxystyrene). researchgate.netacs.org In these systems, OVS acts as a multifunctional cross-linker, enhancing the properties of the resulting polymer network. acs.org

Hydrosilylation : This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. It is a common method for grafting OVS onto other silicone-based materials or for attaching other functional molecules to the OVS core. rsc.org

Thiol-ene Reactions : The vinyl groups of OVS can readily react with thiol-containing compounds (dithiols) in the presence of a radical initiator or UV light. dntb.gov.ua This "click chemistry" approach is highly efficient for creating cross-linked hybrid gels and networks. dntb.gov.ua

Metathesis Reactions : Olefin metathesis, particularly cross-metathesis using catalysts like Grubbs' catalyst, has been employed to introduce new functional groups onto the OVS cage, such as terminal bromophenyl groups. rsc.org

Coupling Reactions : Catalytic coupling reactions, including Heck and Sonogashira couplings, have been used to further modify OVS. rsc.org For example, Heck coupling with iodobenzene (B50100) can attach phenyl groups to the cage. rsc.org

Friedel-Crafts Reaction : OVS can be cross-linked with aromatic compounds like benzene (B151609) using a Friedel-Crafts catalyst (e.g., AlCl₃) to produce highly porous hybrid polymers with large surface areas. researchgate.net

Table 2: Methodologies for OVS-Based Material Development

| Methodology | Reactants | Resulting Material Type | Key Feature | Source |

|---|---|---|---|---|

| Free Radical Polymerization | OVS, vinyl monomers (e.g., PMMA) | Nanocomposite | Enhances polymer thermal and mechanical properties. | researchgate.netacs.org |

| Hydrosilylation | OVS, compounds with Si-H bonds | Functionalized OVS | Covalent attachment of silanes. | rsc.org |

| Thiol-ene Reaction | OVS, dithiol compounds | Cross-linked hybrid gel | Efficient network formation. | dntb.gov.ua |

| Cross-Metathesis | OVS, functionalized olefins | Functionalized OVS | Introduction of specific end groups. | rsc.org |

| Heck Coupling | OVS, aryl halides (e.g., iodobenzene) | Aryl-functionalized OVS | Attachment of aromatic moieties. | rsc.org |

| Friedel-Crafts Reaction | OVS, benzene | Porous hybrid polymer | Creates high surface area materials. | researchgate.net |

Addressing Contemporary Challenges in Materials Science and Engineering

The incorporation of OVS into materials provides a pathway to address several persistent challenges in materials science and engineering, primarily by creating hybrid materials that combine the advantages of both inorganic and organic components.

Enhanced Thermal Stability : A significant challenge for many polymers is their relatively low thermal stability. The inclusion of the rigid, inorganic Si-O-Si core of OVS into polymer matrices can significantly increase their thermal decomposition temperature and glass transition temperature (Tg). chemimpex.comacs.org

Improved Mechanical Properties : OVS acts as a nanoscale reinforcing agent. When dispersed within a polymer matrix, the rigid, three-dimensional structure of OVS particles enhances the material's strength, modulus, and rigidity without significantly increasing its weight. nanoshel.comchemimpex.com

Reduced Flammability : Polymer composites containing OVS often exhibit reduced flammability. nanoshel.com The silicon-rich OVS can promote the formation of a protective ceramic-like char layer upon combustion, which insulates the underlying material and reduces the heat release rate. nanoshel.com

Advanced Dielectric Materials : In the electronics industry, there is a constant demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in microchips. The cage-like, low-density structure of OVS makes it a suitable component for creating high-performance, low-k dielectric materials. chemimpex.com

Tailored Surface Properties : OVS can be used to engineer surfaces with specific properties. For example, it has been used in the synthesis of superhydrophobic surfaces. chemicalbook.com The combination of the micro/nano-scale protrusions formed by OVS condensation and the low surface energy of the material leads to extreme water repellency. chemicalbook.com

Table 3: OVS in Addressing Material Science Challenges

| Challenge | OVS-Based Solution | Research Finding | Source |

|---|---|---|---|

| Low Thermal Stability | Incorporating OVS into polymers. | Increases the glass transition temperature (Tg) and thermal stability of polymers like poly(acetoxystyrene). | acs.org |

| Insufficient Mechanical Strength | Using OVS as a nanofiller. | Enhances the strength, modulus, and rigidity of polymer composites. | nanoshel.comchemimpex.com |

| Polymer Flammability | Blending OVS into polymers. | Reduces heat discharge and viscosity, improving fire resistance. | nanoshel.com |

| Need for Low-k Dielectrics | Developing OVS-based materials. | The unique architecture of OVS is suitable for producing high-performance dielectric materials for electronics. | chemimpex.com |

| Surface Control (e.g., Hydrophobicity) | Synthesizing OVS-polymer composites. | OVS can condense into micro/nano-protrusions on a substrate, creating superhydrophobic surfaces. | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188356-58-3 | |

| Record name | Octavinyloctasilsesquioxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70989772 | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69655-76-1 | |

| Record name | Octa(vinylsilasesquioxane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octavinyl-T8-silsesquioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Octavinyloctasilasesquioxane and Its Derivatives

Direct Synthesis Pathways for OVS

The direct synthesis of OVS is most commonly achieved through the hydrolytic condensation of vinyl-substituted silane (B1218182) precursors.

Hydrolytic Condensation of Triethoxyvinylsilane and Related Precursors

The general steps of the reaction can be outlined as follows:

Hydrolysis: The ethoxy groups on the triethoxyvinylsilane are replaced by hydroxyl groups in the presence of water. This can be catalyzed by either an acid or a base. nih.gov

Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, releasing water or ethanol (B145695) in the process. nih.gov This step-by-step linkage of silane units ultimately leads to the formation of the OVS cage.

The reaction can be represented by the following general equation:

8 C₂H₃Si(OC₂H₅)₃ + 12 H₂O → (C₂H₃SiO₁.₅)₈ + 24 C₂H₅OH

Various catalysts are employed to control the hydrolysis and condensation reactions, influencing both the yield and the purity of the final OVS product. Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a particularly effective catalyst for this purpose. researchgate.net The fluoride ion in TBAF is known to catalyze both the hydrolysis and condensation of alkoxysilanes. researchgate.net It can act as a base, activating water molecules for nucleophilic attack on the silicon atom. researchgate.net The use of TBAF has been shown to significantly improve the yields of octasilsesquioxane cages from the hydrolytic condensation of triethoxysilanes, especially in the presence of limited water. researchgate.net

The catalytic activity of TBAF is multifaceted. It can facilitate the deprotection of silyl (B83357) groups and participate in fluorination reactions. sigmaaldrich.com In the context of OVS synthesis, its primary role is to promote the formation of the siloxane cage structure under controlled conditions. researchgate.net

Achieving high yields and purity of OVS requires careful optimization of several reaction parameters. The choice of solvent, temperature, and reactant concentrations can significantly impact the outcome of the synthesis. researchgate.netprismbiolab.comscielo.br For instance, the use of solvents like dioxane has been found to be beneficial in certain related reactions. researchgate.net

The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to identify the ideal combination of factors. prismbiolab.com Key parameters that are typically varied and studied include:

| Parameter | Effect on Synthesis |

| Solvent | Can influence the solubility of reactants and intermediates, affecting reaction rates and product distribution. Acetonitrile has been identified as a "greener" and effective solvent in similar oxidative coupling reactions. scielo.br |

| Temperature | Affects the rates of both hydrolysis and condensation. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts. scielo.br |

| Catalyst Concentration | The amount of catalyst, such as TBAF, needs to be carefully controlled to ensure efficient reaction without promoting side reactions. researchgate.net |

| Reactant Stoichiometry | The ratio of triethoxyvinylsilane to water is a critical factor in controlling the extent of hydrolysis and the subsequent condensation pathways. nih.gov |

Recent advancements in machine learning and automated systems are also being applied to accelerate the optimization of reaction conditions, moving from traditional trial-and-error methods to more predictive and efficient strategies. beilstein-journals.orgnih.gov

"Green" Synthesis Methods in OVS Production

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthesis methods for nanomaterials, including OVS. nih.govresearchgate.netekb.eg These methods aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and utilize renewable resources. researchgate.net

While specific green synthesis routes for OVS are still an emerging area of research, the principles of green chemistry are being applied to the broader field of silsesquioxane synthesis. This includes the use of less toxic solvents, such as acetonitrile, which has been shown to be a viable alternative to more hazardous options like dichloromethane (B109758) and benzene (B151609) in related reactions. scielo.br Furthermore, the use of biological systems like microorganisms and plant extracts for nanoparticle synthesis is a rapidly developing field that could potentially be adapted for OVS production in the future. nih.govekb.egmdpi.com The focus is on creating sustainable processes that are both economically viable and environmentally benign. researchgate.net

Functionalization Strategies for Octavinyloctasilasesquioxane

The eight vinyl groups on the OVS cage provide reactive handles for a wide range of chemical modifications, allowing for the tailoring of its properties for specific applications. nih.govresearchgate.net

Grafting and Post-Functionalization Techniques

Grafting and post-functionalization refer to the chemical modification of the pre-formed OVS cage. These techniques are essential for creating hybrid organic-inorganic materials with desired functionalities. researchgate.netresearchgate.net

Several chemical reactions can be employed to modify the vinyl groups of OVS:

Hydrosilylation: This is a common method for attaching a variety of functional groups to the OVS core. researchgate.net

Thiol-ene "Click" Chemistry: The vinyl groups readily react with thiols in the presence of a radical initiator or UV light, providing a highly efficient and versatile method for functionalization. researchgate.netdicp.ac.cnnih.gov This reaction is often used to create monolithic materials for chromatography. researchgate.netdicp.ac.cn

Cross-Metathesis: This reaction, often catalyzed by ruthenium complexes, allows for the modification of the vinyl groups with other olefins. nih.gov

Friedel-Crafts Alkylation: This reaction can be used to attach aromatic groups, such as phenethyl groups, to the OVS cage using a catalyst like aluminum chloride. researchgate.net

Addition of Dichlorocarbene: This reaction modifies the vinyl double bonds to introduce dichlorocyclopropane functionalities. researchgate.net

These functionalization strategies have been used to synthesize a variety of OVS derivatives with tailored properties for applications in areas such as coatings, adhesives, and nanotechnology. chemimpex.com For example, functionalization can improve the thermal stability and processability of polymers when OVS is incorporated as a nanocomposite. acs.org

The choice of functionalization technique depends on the desired final properties of the material. A summary of common techniques and their outcomes is presented below:

| Functionalization Technique | Reagents/Catalysts | Outcome |

| Hydrosilylation | Hydrosilanes, Platinum catalysts | Attachment of various organosilicon groups |

| Thiol-ene "Click" Chemistry | Thiols, Radical initiators/UV light | Formation of thioether linkages, high efficiency |

| Cross-Metathesis | Olefins, Ruthenium catalysts (e.g., Grubbs' catalyst) | Carbon-carbon bond formation, modification of vinyl side chains |

| Friedel-Crafts Alkylation | Aromatic compounds (e.g., benzene), Lewis acids (e.g., AlCl₃) | Attachment of aromatic groups |

| Dichlorocarbene Addition | Chloroform, Phase transfer catalyst | Formation of dichlorocyclopropane rings |

Plasma Functionalization for Surface Modification of OVS

Chemical Transformations of Vinyl Groups on OVS

The eight vinyl groups attached to the silica (B1680970) core of OVS are susceptible to a variety of chemical transformations, allowing the OVS molecule to act as a multifunctional cross-linking agent or a core for star-shaped polymers. dntb.gov.uaacs.org

Hydrosilylation is a fundamental and commercially significant reaction in organosilicon chemistry, describing the addition of a silicon-hydride (Si–H) bond across an unsaturated bond, such as the C=C double bond of the vinyl groups on OVS. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. wikipedia.orgnih.gov

The reaction proceeds via a mechanism known as the Chalk-Harrod mechanism, where the catalyst activates both the Si-H bond and the alkene. wikipedia.org For terminal alkenes like the vinyl groups on OVS, the addition is typically anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This transformation converts the vinyl groups into stable ethyl-silane linkages, effectively incorporating the hydrosilane reagent onto the POSS cage. This method is crucial for preparing a vast range of organosilicon compounds and hybrid materials. wikipedia.org

Table 2: General Scheme for Hydrosilylation of an OVS Vinyl Group

| Reactant 1 | Reactant 2 | Catalyst | Product Linkage |

| POSS-CH=CH₂ | H-SiR₃ | Platinum Complex | POSS-CH₂-CH₂-SiR₃ |

This table illustrates the anti-Markovnikov addition of a hydrosilane to a vinyl group on the OVS core. wikipedia.org

Metathesis Reactions

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, serves as a versatile tool for the functionalization of this compound (OVS). researchgate.netuchicago.edu This method, particularly through cross-metathesis (CM), allows for the direct modification of the vinyl groups at the corners of the OVS cage, enabling the introduction of a wide array of organic functionalities. researchgate.net The reaction involves a transition-metal carbene catalyst, typically based on ruthenium or molybdenum, which facilitates the cleavage and reformation of C=C bonds. researchgate.net

A common strategy involves the reaction of OVS with various styrene (B11656) derivatives in the presence of a Grubbs catalyst. researchgate.netcaltech.edu This approach has been successfully employed to attach functional groups suitable for further chemical transformations. For instance, the cross-metathesis of OVS with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene yields a POSS derivative decorated with eight aryl borate (B1201080) groups, creating a versatile precursor for Suzuki coupling reactions. researchgate.net Similarly, reaction with bromophenyl-containing olefins can introduce terminal bromophenyl groups, which can then be used in subsequent coupling reactions like Sonogashira coupling. researchgate.net

The synthetic utility of metathesis extends to creating precursors for dendrimers and star polymers. researchgate.net By carefully selecting the olefin partner, researchers can introduce specific functionalities onto the OVS core, which can then act as initiation or branching points for polymer growth. This gradual, controlled functionalization allows for the design of complex, nanostructured hybrid molecules. researchgate.netsigmaaldrich.com The (E)-stereoselective introduction of styrene derivatives to the cubic T8 core is an additional advantage of this methodology. sigmaaldrich.com

| Reactants | Catalyst | Functional Group Introduced | Application/Product | Reference |

| This compound (OVS), o-carboranyl-styrene derivatives | Olefin cross-metathesis catalyst | o-carborane clusters | Photoluminescent hybrid materials | researchgate.net |

| This compound (OVS), 4-bromostyrene | Grubbs catalyst | Bromophenyl groups | Precursor for further functionalization (e.g., Sonogashira coupling) | researchgate.net |

| This compound (OVS), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene | Grubbs catalyst | Aryl borate groups | Precursor for Suzuki coupling reactions | researchgate.net |

| This compound (OVS), Styrene derivatives | Ruthenium-based catalysts | Styryl substituents | Precursors for dendrimers and star polymers | researchgate.netsigmaaldrich.com |

Free Radical Polymerization

Free radical polymerization is a fundamental process in polymer chemistry, and this compound is often incorporated into materials synthesized via this mechanism, primarily as a multifunctional cross-linking agent. researchgate.netresearchgate.netnih.govflinders.edu.au The eight vinyl groups on the OVS cage can participate in polymerization reactions, connecting multiple polymer chains to form a network structure. researchgate.net This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as dicumyl peroxide (DCP) or azoisobutyronitrile (AIBN). researchgate.netresearchgate.net

The incorporation of OVS into polymer matrices through free radical polymerization leads to the formation of organic-inorganic hybrid nanocomposites. researchgate.net These materials often exhibit enhanced thermal stability and mechanical properties compared to the neat polymer. The OVS cage acts as a rigid, nanoscale junction point, effectively reinforcing the polymer structure. nih.gov

While OVS is more commonly used as a comonomer or cross-linker, the vinyl groups themselves can be polymerized. researchgate.net However, controlling the polymerization of all eight groups on the OVS molecule to form a well-defined homopolymer is challenging. Instead, it is more frequently copolymerized with other vinyl monomers, such as styrene or acrylates, to create hybrid materials with tailored properties. researchgate.netnih.gov Bifunctional POSS molecules, derived from OVS, can also be copolymerized with organic monomers via free radical polymerization, allowing for precise control over the final hybrid architecture. researchgate.net

| Polymerization Type | Role of OVS | Initiator Example | Resulting Material | Reference |

| Cross-linking of existing polymers | Cross-linking agent | Dicumyl peroxide (DCP) | Cross-linked polymer networks with enhanced thermal stability | researchgate.net |

| Copolymerization | Comonomer / Cross-linker | Azoisobutyronitrile (AIBN) | Organic-inorganic hybrid nanocomposites | researchgate.netresearchgate.net |

| Polymerization of bifunctional POSS | Monomer | Radical Initiator | Hybrid nanocomposites with controlled architecture | researchgate.net |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. nih.govresearchgate.netethz.ch This method's utility has been extended to the creation of sophisticated OVS-based hybrid materials. researchgate.netmdpi.com The process typically involves a transition metal catalyst, often a copper complex, which reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. mdpi.com

In the context of OVS, ATRP is particularly valuable when using bifunctional POSS cages as initiators. researchgate.net These bifunctional cages, which can be synthesized with initiator moieties (like alkyl halides) alongside other functional groups on the same OVS core, act as a central point from which polymer chains can be grown in a controlled manner. researchgate.netresearchgate.net This "grafting from" approach allows for the creation of star-like polymers where the OVS cage serves as the core and the ATRP-synthesized polymers form the arms.

This level of control allows for the precise engineering of macromolecular structures. researchgate.net For example, a POSS cage can be functionalized with a specific number of initiating sites, thereby controlling the number of polymer arms in the final star polymer. The living nature of ATRP also permits the synthesis of block copolymers, where different monomer blocks can be sequentially grown from the OVS core, leading to highly complex and functional nanostructures. nih.gov

| ATRP Strategy | Role of OVS Derivative | Catalyst System (Typical) | Resulting Architecture | Reference |

| "Grafting From" | Multifunctional Initiator | Copper complex with nitrogen-based ligand (e.g., CuBr/dNbipy) | Star-like polymers with a POSS core | researchgate.netresearchgate.net |

| Copolymerization | Monomer (using bifunctional POSS) | Copper-based catalyst | Linear or branched polymers with pendant POSS cages | researchgate.netmdpi.com |

| Block Copolymer Synthesis | Macroinitiator | Copper-based catalyst | POSS-core star block copolymers | nih.gov |

Synthetic Routes to OVS-Based Hybrid Architectures

The creation of complex hybrid architectures based on this compound involves a range of synthetic strategies designed to integrate the inorganic OVS core with organic polymer components. researchgate.net These methods aim to build materials that combine the rigidity and thermal stability of the silsesquioxane cage with the processability and functional versatility of organic polymers. nih.govaau.dk Key approaches include leveraging the reactivity of the vinyl groups through various polymerization techniques and building custom POSS cages with multiple, distinct functionalities. researchgate.netresearchgate.net

Co-hydrolysis and Co-condensation Approaches

A foundational method for creating tailored POSS structures is the co-hydrolysis and co-condensation of different organosilane precursors. researchgate.netmdpi.com This "bottom-up" approach allows for the synthesis of bifunctional or multifunctional POSS cages in a single step. researchgate.net The process involves reacting a mixture of two or more trialkoxysilanes, such as vinyltrimethoxysilane (B1682223) and another trialkoxysilane bearing a different functional group (e.g., (3-chloropropyl)trimethoxysilane), under controlled conditions, often in an alcohol medium with an acid or base catalyst. researchgate.net

The key advantage of this method is the ability to control the statistical incorporation of different functional groups onto the final POSS cage structure by adjusting the feed ratio of the silane monomers. researchgate.net For example, by co-condensing vinyltrimethoxysilane, (3-chloropropyl)trimethoxysilane, and propyltrimethoxysilane, it is possible to synthesize POSS molecules containing a controlled number of vinyl, chloropropyl, and non-reactive propyl groups on the same cage. researchgate.net This yields bifunctional structures like [Si8O12(CH=CH2)(C3H6Cl)(C3H7)6], which possess two distinct reactive sites—the vinyl group for radical polymerization or hydrosilylation, and the chloropropyl group for nucleophilic substitution reactions. researchgate.net This precise control over the substitution pattern is crucial for designing advanced hybrid materials. researchgate.net

Development of Bifunctional POSS Structures

Bifunctional Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of hybrid molecules where a single silsesquioxane cage is decorated with at least two different types of reactive functional groups. sigmaaldrich.comresearchgate.net The development of these structures is a significant advancement, as they serve as powerful building blocks for creating complex, well-defined materials. nih.gov These molecules offer the potential for orthogonal chemical reactions, where each type of functional group can be addressed independently to build up more elaborate architectures.

Synthesis of bifunctional POSS can be achieved through several routes. The co-hydrolysis and co-condensation of different silane precursors is a direct, one-pot method to generate cages with a statistical distribution of functionalities. researchgate.net Alternatively, post-functionalization of a monosubstituted or homoleptic POSS cage, like OVS, can be used. researchgate.netsigmaaldrich.com For instance, cross-metathesis can be used to convert some, but not all, of the vinyl groups on an OVS cage to another functional group, thereby creating a bifunctional structure. sigmaaldrich.com

These bifunctional molecules are invaluable for multi-step synthetic strategies. A cage containing both vinyl and halide groups, for example, can first undergo a radical polymerization or hydrosilylation reaction at the vinyl site, followed by a nucleophilic substitution or coupling reaction at the halide site. researchgate.net This stepwise approach provides precise control over the final structure of the organic-inorganic hybrid material.

| Synthetic Method | Precursors | Resulting Bifunctional POSS Example | Potential Subsequent Reactions | Reference |

| Co-hydrolysis & Co-condensation | vinyltrimethoxysilane, (3-chloropropyl)trimethoxysilane, propyltrimethoxysilane | [Si8O12(CH=CH2)(C3H6Cl)(C3H7)6] | Free radical polymerization (vinyl), Nucleophilic substitution (chloropropyl) | researchgate.net |

| Cross-Metathesis | This compound, Functionalized Olefin | OVS with a mix of vinyl and new functional groups | Orthogonal chemistries depending on the introduced group | sigmaaldrich.com |

Polymerization Mechanisms and Hybrid Nanocomposite Formation with Octavinyloctasilasesquioxane

OVS as a Crosslinking Agent in Polymer Systems

Crosslinking is a chemical process that forms bonds between polymer chains, creating a three-dimensional network structure. specialchem.comresearchgate.net This process transforms polymers, often enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.comlohtragon.com OVS, with its eight reactive vinyl groups, is utilized as an effective crosslinking agent. chemicalbook.comresearchgate.net The presence of these multiple reactive sites on a single, rigid molecule allows for the formation of a dense and robust polymer network. researchgate.net

The crosslinking mechanism in OVS-polymer composites involves the formation of covalent bonds between the vinyl groups of the OVS molecule and the surrounding polymer chains. specialchem.com This process is typically initiated through chemical reactions such as free radical polymerization or addition reactions. specialchem.com For instance, in the presence of a free radical initiator like dicumyl peroxide, the double bonds of the vinyl groups on OVS can open and react with active sites on the polymer backbones. researchgate.netfujifilm.com

This reaction incorporates the OVS cage directly into the polymer matrix, with each OVS molecule acting as a junction point linking multiple polymer chains together. researchgate.net The result is a stable, three-dimensional network where the polymer chains are interconnected, restricting their individual movement and leading to a more rigid and stable material. researchgate.net

The molecular architecture of a polymer network plays a critical role in determining the final properties of the material. researchgate.netumn.edu The incorporation of OVS as a crosslinking agent has a profound influence on this architecture. Unlike linear crosslinking agents that connect two polymer chains, the eight-armed structure of OVS allows it to function as a high-functionality crosslinking node.

This leads to the formation of a highly branched or star-shaped network topology where polymer chains radiate from the central OVS core. acs.orgpsu.edu This architecture results in:

Increased Crosslink Density: The ability of one OVS molecule to bond with up to eight polymer chains significantly increases the number of crosslinks per unit volume. sigmaaldrich.com

Enhanced Rigidity and Stability: The rigid inorganic core of OVS, combined with the dense network it creates, imparts greater stiffness and thermal stability to the polymer composite. specialchem.comresearchgate.net

Nanoscale Reinforcement: The OVS molecules are dispersed at a nanometer level, creating a molecular-level hybrid material that effectively prevents the aggregation of inorganic particles and ensures homogeneous reinforcement. psu.edu This controlled dispersion leads to dramatic improvements in the thermal and mechanical properties of the resulting materials. psu.edumdpi.com

Free Radical Polymerization Involving OVS

Free radical polymerization is a common chain-growth polymerization method initiated by free radicals, which are generated from initiator molecules like azo compounds or peroxides. fujifilm.compharmacy180.com This technique is widely used to synthesize polymers from monomers containing carbon-carbon double bonds, such as the vinyl groups in OVS. fujifilm.compolymerinnovationblog.com

A notable example of free radical polymerization involving OVS is the synthesis of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) (PAS-POSS) hybrid nanocomposites. acs.orgpsu.edu These materials are created by the copolymerization of acetoxystyrene with OVS. acs.org

The synthesis is typically carried out using a conventional free radical polymerization technique. acs.org In a representative procedure, acetoxystyrene and OVS monomers are dissolved in a solvent such as 1,4-dioxane. acs.org An initiator, commonly azobisisobutyronitrile (AIBN), is added to the solution, which is then heated under a nitrogen atmosphere to initiate the polymerization. acs.org The resulting product is a star-shaped PAS-POSS hybrid nanocomposite, which can be precipitated and purified. acs.orgpsu.edu The incorporation of the OVS cages into the polyacetoxystyrene matrix has been shown to significantly enhance the material's glass transition temperature (Tg) and thermal decomposition temperature. psu.edumdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Monomers | Acetoxystyrene and this compound (OVS/POSS) | acs.org |

| Polymerization Type | Free Radical Polymerization | acs.orgpsu.edu |

| Initiator | Azobisisobutyronitrile (AIBN) | acs.org |

| Solvent | 1,4-dioxane (dried) | acs.org |

| Reaction Conditions | 70 °C under a nitrogen atmosphere for 8 hours | acs.org |

| Product Structure | Star-shaped PAS-POSS inorganic-organic hybrid nanocomposite | acs.orgpsu.edu |

A key advantage of synthesizing hybrid nanocomposites through this method is the ability to precisely control the amount of OVS incorporated into the polymer structure. acs.org Research has demonstrated that the OVS content within the PAS-POSS nanocomposites can be effectively adjusted simply by varying the initial feed ratio of the OVS monomer relative to the acetoxystyrene monomer in the reaction mixture. acs.orgresearchgate.net This control allows for the fine-tuning of the final material's properties, as the OVS content directly influences characteristics like thermal stability and dielectric constant. psu.eduresearchgate.net

| OVS Feed Ratio (mol %) | Resulting OVS Content in Nanocomposite (wt %) | Reference |

|---|---|---|

| Varying Feed Ratios | Content can be controlled and calculated via FTIR data | acs.orgresearchgate.net |

Ring-Opening Polymerization (ROP) Catalysis with OVS-Based Systems

Ring-opening polymerization (ROP) is another major polymerization method, particularly for cyclic monomers like cyclic esters (e.g., ε-caprolactone), cyclosiloxanes, and O-carboxyanhydrides. mdpi.comfrontiersin.orgmdpi.com This process can be catalyzed by a variety of compounds, including organocatalysts and metal complexes. researchgate.netrsc.org

While OVS is primarily used as a multifunctional monomer and crosslinker due to its eight reactive vinyl groups, the broader class of silsesquioxane-based materials has found application in ROP catalysis. For instance, phosphazene-functionalized silsesquioxane porous polymers have been successfully developed and used as reusable, thermally stable heterogeneous catalysts for the bulk ring-opening polymerization of ε-caprolactone. mdpi.com In such systems, the silsesquioxane framework acts as a robust support for the catalytically active sites. mdpi.com The ROP of cyclosiloxanes, which are structurally related to the OVS core, is a common method for producing polysiloxanes with controlled molecular weights and well-defined structures. mdpi.comresearchgate.net However, the direct use of this compound itself as a primary catalyst for ROP is not a widely documented application.

OVS-Anchored Multiboranes as Lewis Acid Catalysts for ROP of Epoxides

Polyhedral Oligomeric Silsesquioxane (POSS) cages, such as OVS, serve as well-defined nanoscopic substrates for creating multi-center Lewis acid catalysts. chinesechemsoc.org By anchoring multiple borane (B79455) units onto the OVS scaffold, it is possible to generate catalysts with high local concentrations of active sites, leading to enhanced reactivity in processes like the ring-opening polymerization (ROP) of epoxides. chinesechemsoc.org This approach leverages the precise three-dimensional structure of the OVS cage to control the spatial arrangement of the catalytic centers. chinesechemsoc.org Organoboranes have become increasingly important in enabling controlled ROP, and integrating them into a macromolecular framework like OVS can overcome limitations associated with simpler borane catalysts, such as dilution effects and limited activity. chinesechemsoc.org

The creation of OVS-anchored multiborane catalysts is achieved through the hydroboration of the eight vinyl groups on the OVS core (V8-POSS). A common and highly effective reagent for this transformation is 9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN. orgsyn.orgnih.govwikipedia.org 9-BBN is a hydroboration reagent that exists as a stable, hydride-bridged dimer but readily cleaves to its monomeric form in the presence of substrates like alkenes. nih.govwikipedia.org

The reaction involves the addition of the B-H bond of 9-BBN across the C=C double bond of each of the eight vinyl groups on the OVS molecule. This process results in a new nanoscopic structure where eight borane moieties are covalently attached to the central silsesquioxane cage, creating a multi-center Lewis acid catalyst designated as POSS-B8. chinesechemsoc.org The high regioselectivity of 9-BBN ensures the formation of a well-defined catalytic structure. wikipedia.org

The unique structure of the POSS-B8 catalyst leads to exceptional catalytic performance in the ROP of epoxides, with a turnover frequency (TOF) reported as high as 3750 h⁻¹ per borane. chinesechemsoc.org The structure-activity relationship is explained by a "self-concentrating synergistic effects" model. chinesechemsoc.org This model posits that the high local density and close proximity of the borane active sites on the rigid POSS framework are crucial for the enhanced activity. chinesechemsoc.org

Key findings from research and computational studies include:

Synergistic Activation: Density functional theory (DFT) calculations suggest that the polymerization proceeds via an "intramolecular" propagation mode, where one borane active site is assisted in a concerted manner by three adjacent boranes on the same POSS cage. chinesechemsoc.org

Lower Activation Energy: This cooperative effect results in a significantly lower activation energy for the chain propagation step (15.0 kcal mol⁻¹) compared to simpler, single-site borane catalysts. chinesechemsoc.org

Robustness: The covalent anchoring of the borane units to the thermally stable POSS core results in a catalyst that is also thermally robust. chinesechemsoc.org

This design strategy, which creates a high density of interacting catalytic centers on a single nanoscopic molecule, represents a novel approach to developing highly efficient and stable Lewis acid catalysts. chinesechemsoc.org

| Catalyst Feature | Description | Implication on Activity |

| Scaffold | This compound (V8-POSS) | Provides a rigid, nanoscopic, three-dimensional framework. |

| Active Sites | Eight borane units anchored to the cage | Creates a high local concentration of catalytic centers. |

| Mechanism | Intramolecular synergistic catalysis | Multiple borane units cooperate to lower the activation energy of polymerization. chinesechemsoc.org |

| Model | "Self-concentrating synergistic effects" | Explains the remarkably high turnover frequency and efficiency of the catalyst. chinesechemsoc.org |

Organocatalytic Controlled/Living ROP of Cyclotrisiloxanes

The synthesis of well-defined polysiloxanes with controlled molecular weights and narrow polydispersity has traditionally been challenging. nih.gov Anionic ROP initiated by lithium compounds was a primary method, but it requires stringently dry and pure reagents to prevent side reactions. nih.gov A significant advancement is the development of organocatalytic controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes. nih.govresearchgate.netrsc.org This method employs strong organic bases as catalysts and allows for the convenient synthesis of a variety of polysiloxanes with precisely controlled structures. researchgate.netrsc.org

A key innovation in this system is the use of water as an initiator in conjunction with strong organic base catalysts. researchgate.netrsc.orgencyclopedia.pub This approach simplifies the polymerization process, even allowing for the use of non-dehydrated solvents in some cases. researchgate.netrsc.org

The catalysts are typically strong, non-nucleophilic organic bases, including:

Amidines

Guanidines

Phosphazene bases

Proazaphosphatranes

Among these, guanidines containing an R–N=C(N)–NH–R′ unit have demonstrated excellent catalytic performance. researchgate.netrsc.orgmdpi.com The catalytic activity of these bases is directly related to their Brønsted basicity and their efficiency in promoting proton transfer during the polymerization reactions. nih.govresearchgate.net This method has been successfully used to polymerize various cyclotrisiloxanes, yielding polysiloxanes with number-average molecular weights (Mn) ranging from 2.64 to 102.3 kg mol⁻¹ and narrow polydispersity (Đ = 1.03–1.16). researchgate.netrsc.org

| Base Type | Example | Catalytic Performance |

| Guanidines | 1,3-trimethylene-2-propylguanidine | Excellent performance as a catalyst. researchgate.netrsc.org |

| Phosphazene Bases | Et-P₂ | Showed significantly high catalytic activity due to very high Brønsted basicity. nih.gov |

| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Effective catalyst for ROP. researchgate.net |

Kinetic studies have demonstrated that the polymerization proceeds through an initiator/chain-end activation mechanism . nih.govresearchgate.netresearchgate.net This mechanism involves two key activation steps mediated by the organic base catalyst:

Initiation: The strong organic base activates the water initiator, facilitating its nucleophilic attack on a cyclotrisiloxane (B1260393) monomer. This ring-opens the monomer and generates a linear siloxane chain with a terminal silanol (B1196071) (Si-OH) group. nih.govresearchgate.net

Propagation: The catalyst then activates the terminal silanol group of the propagating polysiloxane chain. nih.govresearchgate.netacs.org This activated chain end then attacks the next cyclotrisiloxane monomer, extending the polymer chain. acs.org

This process continues in a controlled/living fashion, where termination and chain-transfer reactions are minimized. researchgate.net The controlled nature of this polymerization allows for the synthesis of complex structures like block copolymers by the sequential addition of different monomers and the introduction of specific end-groups by using functional chlorosilanes as capping agents. nih.govresearchgate.net

Fabrication of Hybrid Monolithic Columns via In-Situ Polymerization

This compound is a crucial component in the fabrication of advanced organic-inorganic hybrid monolithic columns used in separation science, such as capillary liquid chromatography. researchgate.netoap-lifescience.org These columns are typically prepared via in-situ polymerization within the confines of a capillary. oap-lifescience.orgnih.gov The incorporation of OVS at the molecular level creates a material with ceramic-like properties, significantly enhancing the mechanical and pH stability of the resulting monolith compared to purely organic polymer columns. mdpi.com

The fabrication process generally involves the free-radical copolymerization of OVS with an organic monomer and a cross-linker in the presence of a porogenic solvent system and a thermal or photo-initiator. researchgate.netoap-lifescience.org

Functional Monomer: this compound (OVS) provides the inorganic, cage-like core that reinforces the structure. researchgate.netmdpi.com

Cross-linker: A molecule like ethylene (B1197577) glycol dimethacrylate (EDMA) is used to form the polymer network. researchgate.net

Porogenic System: Porogens, such as 1-dodecanol (B7769020) and dimethylbenzene, are solvents used to create the desired continuous porous structure of the monolith during polymerization. researchgate.net

Initiator: An initiator, such as benzoyl peroxide (BPO), is used to start the polymerization process. researchgate.net

The resulting poly(OVS-co-EDMA) hybrid monolith exhibits a well-defined skeleton, a significantly larger specific surface area (e.g., 22.4 m²/g), and lower swelling properties compared to monoliths prepared without OVS. researchgate.net These enhanced properties lead to improved separation efficiency for various small molecules. oap-lifescience.org

| Component | Example | Role in Monolith Fabrication |

| Inorganic Monomer | This compound (OVS) | Provides reinforcement, mechanical strength, and pH stability. oap-lifescience.orgmdpi.com |

| Cross-linker | Ethylene glycol dimethacrylate (EDMA) | Forms the covalent polymer network. researchgate.net |

| Porogenic Agent | 1-Dodecanol | Creates the porous structure (through-pores) of the column. researchgate.net |

| Initiator | Benzoyl Peroxide (BPO) | Initiates the free-radical polymerization. researchgate.net |

Use of OVS as a Monomer in Monolithic Column Preparation

OVS has been successfully employed as a functional monomer in the preparation of hybrid organic-silica monolithic columns for chromatography. openaccesspub.orgresearchgate.net In this approach, OVS is typically copolymerized with other monomers and cross-linkers to form a rigid, porous structure within a column.

A notable example is the preparation of a poly(OVS-co-EDMA) hybrid monolithic column. openaccesspub.orgresearchgate.net This process involves the in-situ polymerization of OVS as the monomer, ethylene glycol dimethacrylate (EDMA) as the cross-linker, and a combination of benzoyl peroxide (BPO) and dimethylacetamide (DMA) as the initiator system. openaccesspub.orgresearchgate.net Porogenic agents, such as 1-dodecanol and dimethylbenzene, are also used to create the desired porous morphology of the monolith. openaccesspub.orgresearchgate.net The vinyl groups of OVS participate in the free radical polymerization, becoming integrated into the polymer backbone. dicp.ac.cn

The incorporation of OVS into the polymer matrix has been shown to yield a well-defined skeletal structure. openaccesspub.orgresearchgate.net Compared to monolithic columns prepared without OVS, those containing the compound exhibit a significantly larger specific surface area and reduced swelling, which are advantageous for chromatographic separations. openaccesspub.orgresearchgate.net For instance, a poly(OVS-co-EDMA) monolith was reported to have a specific surface area of 22.4 m²/g. openaccesspub.orgresearchgate.net The composition of the resulting polymer can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR). openaccesspub.org

Optimization of Preparation Conditions for Monolithic Columns

The performance of monolithic columns is highly dependent on their physical properties, such as their porous structure and permeability, which are in turn influenced by the preparation conditions. The optimization of these conditions is crucial for achieving efficient separations.

A single-factor experiment approach has been utilized to optimize the preparation of poly(OVS-co-EDMA) hybrid monolithic columns. openaccesspub.org The ratio between the monomer (OVS), the cross-linker (EDMA), and the porogenic agent (1-dodecanol) has a significant impact on the polymer skeleton and its chromatographic behavior. openaccesspub.org To evaluate the performance of columns prepared under different conditions, back pressure measurements are often employed. openaccesspub.org

Below is a data table illustrating the optimization of the preparation conditions for a poly(OVS-co-EDMA) hybrid monolithic column by varying the amounts of OVS and EDMA.

Table 1: Optimization of Monomer and Cross-linker Ratios in Monolithic Column Preparation

| Column ID | OVS (mg) | EDMA (mL) | 1-Dodecanol (mL) | Back Pressure (MPa) |

|---|---|---|---|---|

| A | 20 | 0.20 | 0.70 | 5.8 |

| B | 20 | 0.25 | 0.65 | 4.5 |

| C | 20 | 0.30 | 0.60 | 3.2 |

| D | 20 | 0.35 | 0.55 | 2.8 |

| P | 20 | 0.30 | 0.60 | 3.2 |

| N | 30 | 0.30 | 0.60 | 3.5 |

| R | 0 | 0.30 | 0.60 | 2.5 |

Data sourced from a study on the preparation of poly(OVS-co-EDMA) hybrid monolithic columns. openaccesspub.org

The data indicates that adjusting the ratio of the components directly influences the column's back pressure, a key indicator of its permeability and structural integrity. openaccesspub.org While a higher amount of OVS (Column N vs. P) can lead to a larger specific surface area, an optimized ratio (Column P) results in a more suitable structure for an efficient monolithic column. openaccesspub.org

Strategies for Incorporating OVS into Polymer Matrices

The integration of OVS into polymer matrices is a key strategy for developing advanced nanocomposites with enhanced properties. nanoshel.comnih.gov The successful incorporation of these nanoparticles is crucial for achieving desired improvements in the final material. nanoshel.com Two primary approaches are employed for this purpose: chemical cross-linking and physical blending. nanoshel.comnih.gov

Chemical Cross-linking

Chemical cross-linking involves the formation of covalent bonds between the OVS nanoparticles and the polymer chains, resulting in a three-dimensional network structure. nanoshel.commdpi.com This method is effective in preventing the phase separation that can occur with physical blending. nih.gov The eight vinyl groups on the OVS molecule make it an excellent cross-linking agent. mdpi.comlookchem.com

During polymerization, the vinyl groups of OVS can react and become part of the polymer network, effectively transforming a linear polymer into a more complex, cross-linked structure. mdpi.com This covalent integration leads to significant improvements in the thermal and mechanical stability of the resulting polymer. mdpi.com For instance, the incorporation of vinyl-functionalized POSS as a cross-linking agent has been shown to considerably improve the heat resistance of fluorosilicone rubber. mdpi.com However, it is important to control the ratio of vinyl groups to avoid over-curing, which can lead to brittleness in the material. mdpi.com

Physical Blending (Melt Mixing, Solvent Casting)

Physical blending offers a more straightforward and cost-effective method for incorporating OVS into polymer matrices compared to chemical synthesis. nih.gov This approach involves physically mixing the OVS nanoparticles with the polymer using techniques such as melt mixing or solvent casting. nanoshel.comnih.gov

Melt Mixing: In this technique, the polymer is heated above its melting point, and OVS is dispersed into the molten polymer using high shear. mdpi.commdpi.com This method is advantageous as it is solvent-free and compatible with standard polymer processing equipment. mdpi.com

Solvent Casting: This method involves dissolving both the polymer and OVS in a common solvent, followed by casting the solution and evaporating the solvent to leave a composite film. nanoshel.com The success of this method depends on the compatibility and solubility of the components in the chosen solvent.

The effectiveness of physical blending relies heavily on the compatibility between the OVS particles and the polymer matrix to ensure a homogeneous dispersion and prevent agglomeration. nanoshel.comnih.gov The use of compatibilizers or surface functionalization of the nanoparticles can enhance dispersion and interfacial adhesion. mdpi.com

Advanced Characterization Techniques in Ovs Research

Spectroscopic Methods for Structural Elucidation and Compositional Analysis

Spectroscopy is the cornerstone of OVS characterization, providing detailed insights into its molecular architecture and purity. A combination of techniques is often employed to build a complete picture of the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of OVS. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR: Proton NMR is used to verify the presence of the vinyl groups. The spectrum of OVS typically displays a complex multiplet in the range of 5.7–6.0 ppm, which is characteristic of the protons in the -CH=CH₂ groups. The disappearance of these resonances is a key indicator of successful functionalization in subsequent reactions. youtube.com

¹³C NMR: Carbon-13 NMR provides further confirmation of the vinyl groups. The spectrum shows distinct signals corresponding to the two carbon atoms of the vinyl moiety.

²⁹Si NMR: As the core of the OVS molecule is a silicon-oxygen framework, ²⁹Si NMR is particularly informative. huji.ac.il It provides direct evidence of the T⁸ cage structure (where 'T' denotes a trifunctional RSiO₃/₂ unit). For OVS, a single sharp resonance is typically observed, confirming the high symmetry of the molecule where all eight silicon atoms are in chemically equivalent environments. This peak is found at approximately -80 ppm. researchgate.net Any deviation from a single peak can indicate the presence of impurities, incompletely condensed species, or cage-rearrangement products. Two-dimensional NMR techniques, such as ¹H-²⁹Si HSQC, can be used to correlate the silicon atoms with the protons on the vinyl groups, further confirming the structure.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 5.7 - 6.0 | Vinyl protons (-CH=CH₂) |

| ¹³C | 129 - 138 | Vinyl carbons (-C H=C H₂) |

| ²⁹Si | ~ -80 | T⁸ cage silicon (Si-CH=CH₂) |

This table presents typical chemical shift ranges for Octavinyloctasilsesquioxane. Actual values may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within the OVS molecule. niom.no The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. upi.edu The resulting spectrum serves as a molecular "fingerprint". niom.no

Key characteristic absorption bands in the FTIR spectrum of OVS confirm its structure:

A strong, broad absorption band around 1100 cm⁻¹ is the most prominent feature, characteristic of the asymmetric stretching vibration of the Si-O-Si bonds that form the silsesquioxane cage.

Peaks in the region of 3060-3080 cm⁻¹ correspond to the C-H stretching vibrations of the vinyl groups.

The C=C stretching vibration of the vinyl groups appears as a distinct peak around 1600 cm⁻¹.

A sharp peak near 1400 cm⁻¹ is attributed to the in-plane scissoring vibration of the =CH₂ group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1100 | Asymmetric stretch (νas) | Si-O-Si |

| ~1400 | Scissoring (δ) | =CH₂ |

| ~1600 | Stretch (ν) | C=C |

| ~3070 | Stretch (ν) | =C-H |

This table lists the principal FTIR absorption bands for Octavinyloctasilsesquioxane.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. carleton.edu When analyzing OVS, XPS confirms the presence of silicon, oxygen, and carbon in the expected stoichiometric ratios. The high-resolution spectra of the individual elements provide insight into their bonding environments. carleton.edu

Si 2p: The binding energy of the Si 2p peak is characteristic of silicon atoms in the O₃Si-C environment of the silsesquioxane cage. A single, sharp peak indicates a uniform bonding environment for all silicon atoms, consistent with the T⁸ structure.

O 1s: The O 1s spectrum typically shows a primary peak associated with the Si-O-Si framework.

C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to the C=C and C-Si bonds of the vinyl groups. The presence of adventitious carbon from the atmosphere is also common and is often used for charge correction of the binding energy scale. nasa.gov

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. tanta.edu.eg The chromophores in OVS are the eight isolated vinyl groups. Since these C=C double bonds are not conjugated, OVS does not absorb light in the visible region of the spectrum and is a colorless, white solid. msu.edu It exhibits electronic absorption in the ultraviolet region, typically below 200 nm, corresponding to π → π* transitions within the vinyl groups. msu.edu While not the primary tool for structural elucidation of OVS itself, UV-Vis spectroscopy can be very useful for monitoring reactions involving the vinyl groups, especially if a conjugated system is formed, which would shift the absorption maximum to longer, more easily measurable wavelengths. msu.edu

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, making it complementary to FTIR spectroscopy. avantierinc.comrenishaw.com A Raman spectrum is generated by plotting the intensity of inelastically scattered light versus the energy shift relative to the incident laser frequency. socminpet.it For OVS, Raman spectroscopy is particularly useful for characterizing both the inorganic Si-O-Si cage and the organic vinyl groups.

Key Raman shifts for OVS include:

Strong bands associated with the symmetric and asymmetric stretching modes of the Si-O-Si cage.

A very strong peak corresponding to the C=C stretching vibration of the vinyl group, which is often more intense in the Raman spectrum than in the FTIR spectrum.

Bands related to the various C-H vibrations of the vinyl moiety.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). libretexts.orgwiley-vch.de The OVS molecule in its ground state is diamagnetic, meaning it has no unpaired electrons, and is therefore EPR-silent.

However, EPR spectroscopy becomes a powerful tool in OVS research when studying:

Radical-initiated reactions: In polymerization or functionalization reactions initiated by radicals, EPR can be used to detect and identify the radical intermediates involved.

Defect sites in OVS-based materials: When OVS is incorporated into larger polymer networks or inorganic matrices, defects such as oxygen vacancies or trapped electrons can be created. wiley-vch.de These defect sites are often paramagnetic and can be characterized by their unique EPR signals, providing insight into the material's structure and potential reactivity. wiley-vch.de

OVS-derived spin-labeled systems: OVS can be functionalized with stable radical groups (spin labels). EPR spectroscopy of these spin-labeled OVS molecules can provide information about the local environment, mobility, and interactions of the silsesquioxane cage in various systems.

Morphological and Microstructural Characterization

Understanding the morphology and microstructure is fundamental to correlating the structure of OVS-containing materials with their macroscopic performance. Techniques in this category provide high-resolution visualization of the material's surface and internal structure, revealing details about the dispersion of OVS, phase separation, and interfacial characteristics. researchgate.net

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. nanoscience.com It operates by scanning a focused beam of electrons over a sample's surface. nanoscience.comconsistence.nl The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. nanoscience.com In OVS research, SEM is frequently used to study the dispersion and distribution of OVS nanoparticles within polymer matrices. scientific.net For instance, SEM micrographs can reveal whether OVS particles are uniformly dispersed or have formed agglomerates, which significantly impacts the final properties of the nanocomposite. At low concentrations, OVS may appear uniformly distributed, while at higher loadings, micron-sized aggregates can become apparent.

Energy Dispersive Spectroscopy (EDS), an analytical technique often integrated with SEM, provides elemental analysis of the sample. wikipedia.orgthermofisher.combruker.com When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays upon returning to their ground state. wikipedia.orgmyscope.training Because each element has a unique atomic structure, the energy of these X-rays is specific to the element from which it was emitted. wikipedia.org EDS detectors measure these X-rays to identify the elemental composition and relative abundance. wikipedia.orgmyscope.training In the context of OVS, EDS is invaluable for confirming the presence and mapping the distribution of silicon (from the silsesquioxane cage) within a sample, verifying the successful incorporation of OVS. thermofisher.comdoi.org

Table 1: SEM/EDS Findings on OVS/POSS Composites

| Technique | Sample Material | Key Findings |

| SEM | Polyamide-66/POSS Nanocomposite Fiber | At 1 wt% POSS, micrographs showed a uniform cross section. As loading increased to 3 wt%, distinct phase separation with micron-sized aggregates was observed. |

| SEM | Poly(ethylene terephthalate)/POSS Composites | POSS particles were observed to be evenly dispersed in the PET matrix in nanosizes ranging from 80-100nm. scientific.net |

| EDS | OVS-based materials | Confirmed the elemental composition, mapping the presence of Silicon (Si) and Oxygen (O) from the OVS cage alongside other elements from the matrix. doi.org |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of imaging at the sub-nanometer scale. thermofisher.comwikipedia.org This technique works by transmitting a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.orgatriainnovation.com As the electrons pass through, they interact with the sample, and an image is formed from the transmitted electrons. wikipedia.org The resulting image provides detailed information about the material's internal structure, crystallinity, and the dispersion of nanoscale components. atriainnovation.comuniv-rennes.fr

In the study of OVS and other POSS-based materials, TEM is crucial for visualizing the precise arrangement of the nanostructures within a polymer matrix. nih.gov For example, TEM studies on block copolymers containing POSS have revealed microphase separation, where the POSS segments self-assemble into distinct domains. nih.gov At low POSS concentrations, no microphase separation might be evident, but as the concentration increases, highly ordered structures can form. nih.gov This level of detail is essential for understanding the structure-property relationships in these nanocomposites. nih.gov TEM can be combined with EDS for elemental mapping at the nanoscale, providing compositional information correlated with the high-resolution images. univ-rennes.fr

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional surface topography images at very high resolution, on the order of fractions of a nanometer. wikipedia.orgoxinst.com The AFM operates by scanning a sharp mechanical probe, or tip, attached to a flexible cantilever across the sample surface. wikipedia.orgnanoscience.com Forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. nanoscience.com This allows for the generation of a detailed topographical map of the surface. wikipedia.org

Unlike electron microscopy, AFM can image almost any type of surface, including polymers and insulators, and can operate in air or liquid environments. nanoscience.comnih.gov In OVS research, AFM is used to characterize the surface morphology and roughness of OVS-containing films and composites. It can also be used in advanced modes to measure local nanomechanical properties, such as stiffness and adhesion, by analyzing the force-distance curves generated as the tip approaches and retracts from the surface. oxinst.comuvsq.fr This provides insight into how the incorporation of OVS affects the surface properties and mechanical performance at the nanoscale. oxinst.com

Focused Ion Beam (FIB) technology utilizes a focused beam of ions, typically gallium, to image, analyze, and fabricate materials at the micro and nanoscale. lboro.ac.uk The high-energy ion beam can precisely mill or sputter material away from a specific area of the sample surface. lboro.ac.ukmst.or.jp This capability makes FIB an exceptional tool for preparing site-specific cross-sections, allowing for the examination of subsurface features and interfaces. sgs-institut-fresenius.de

Often, FIB is integrated with SEM in a "dual-beam" system, where the SEM provides high-resolution imaging while the FIB performs the milling. sgs-institut-fresenius.de A primary application of FIB in OVS research is the preparation of ultra-thin lamellae (thin sections) from a bulk sample for subsequent analysis by TEM. mst.or.jpsgs-institut-fresenius.demeasurlabs.com This allows for high-resolution imaging of the internal microstructure of OVS composites at a precisely chosen location, which would be difficult to achieve with traditional sample preparation methods. mst.or.jp FIB can also be used for 3D analysis, where serial cross-sections are milled and imaged to reconstruct a three-dimensional model of the microstructure. lboro.ac.uk

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. intertek.comansys.com These methods are vital for characterizing the thermal stability, phase transitions, and other temperature-dependent behaviors of OVS and its polymer composites. intertek.comosti.gov

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnih.gov The sample and reference are heated or cooled at a constant rate, and the difference in the heat flow between them reveals thermal transitions occurring in the sample. wikipedia.orgfilab.fr

DSC is widely used to study the thermal behavior of OVS-containing materials. torontech.com It can determine key transition temperatures, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). wikipedia.orgfilab.fr

Glass Transition (Tg): Appears as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org